molecular formula C17H17NO3S B5752469 N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide

N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide

Cat. No. B5752469
M. Wt: 315.4 g/mol
InChI Key: KSUWQNXPIUKXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide, also known as MDMA or ecstasy, is a psychoactive drug that has gained popularity among young adults. The compound is composed of a benzodioxole ring and a thioacetamide group, which contributes to its unique properties. MDMA is known for its ability to induce feelings of euphoria, empathy, and heightened sensory perception. Despite its recreational use, MDMA has been studied for its potential therapeutic applications.

Mechanism of Action

N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide primarily acts on the serotonin system in the brain, increasing the release and blocking the reuptake of serotonin. This results in an increase in serotonin levels, which is associated with feelings of happiness and well-being. N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide also affects the dopamine and norepinephrine systems, contributing to its psychoactive effects.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide has a range of physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin and vasopressin, which are associated with social bonding and trust. The drug can also cause dehydration, muscle tension, and jaw clenching.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide has been used in animal studies to investigate its effects on the brain and behavior. The drug has been shown to increase social behavior and decrease anxiety in rodents. However, the use of N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide in animal studies is limited by ethical concerns and the potential for abuse.
List of

Future Directions

1. Further investigation into the therapeutic potential of N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide in the treatment of PTSD and anxiety.
2. Development of new N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide analogs with improved therapeutic properties and reduced side effects.
3. Investigation into the long-term effects of N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide use on the brain and behavior.
4. Development of new methods for synthesizing N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide that are more efficient and environmentally friendly.
5. Investigation into the potential use of N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide in the treatment of other psychiatric disorders, such as depression and addiction.
In conclusion, N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide is a compound that has been studied extensively for its potential therapeutic applications. The drug acts on the serotonin system in the brain, resulting in feelings of happiness and well-being. While N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide has potential therapeutic benefits, its use is limited by ethical concerns and the potential for abuse. Future research should focus on developing new N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide analogs with improved therapeutic properties and investigating the long-term effects of N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide use.

Synthesis Methods

N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide was first synthesized in 1912 by the German pharmaceutical company Merck. The synthesis involves the reaction between safrole and hydrobromic acid, followed by the addition of methylamine and sodium cyanoborohydride. The resulting compound is purified through recrystallization and filtration.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety. Clinical trials have shown that N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide-assisted psychotherapy can improve symptoms of PTSD and increase emotional openness. Additionally, N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide has been studied for its potential use in couples therapy and end-of-life care.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-12-2-4-13(5-3-12)9-22-10-17(19)18-14-6-7-15-16(8-14)21-11-20-15/h2-8H,9-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUWQNXPIUKXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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